2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique . This is a robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 226.49 and a boiling point of 345.2±42.0 °C . It is a solid at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
In addition to their anti-inflammatory properties, pyrimidines also display antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular disease, and neurodegenerative disorders.
Antimicrobial Applications
Pyrimidines have been found to exhibit antimicrobial activities, including antibacterial, antiviral, and antifungal effects . This suggests potential applications in the treatment of various infectious diseases.
Antituberculosis Applications
Some pyrimidines have been found to exhibit antituberculosis effects . This suggests potential applications in the treatment of tuberculosis, a major global health problem.
Use as DPP-IV Inhibitors
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes. They work by blocking the action of DPP-IV, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when needed and reduce the amount of glucose being produced by the liver when it’s not needed.
Anticancer Applications
Pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, have shown promising anticancer effects in vitro . For example, certain derivatives were found to be active against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 . These compounds were found to induce apoptosis, or programmed cell death, a process that is often defective in cancer cells .
Use in Synthesis of Other Compounds
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine is an organic intermediate . It can be used in the synthesis of other compounds, including other pyrimidine derivatives. This makes it a valuable tool in medicinal chemistry and drug discovery.
Potential Applications in Blood Glucose Control
The pyrrolo[2,3-d]pyrimidinone analogue prepared from 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a potent DPP-IV inhibitor that can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia . This suggests potential applications in the management of blood glucose levels in patients with diabetes.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXRIIEMJOTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
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